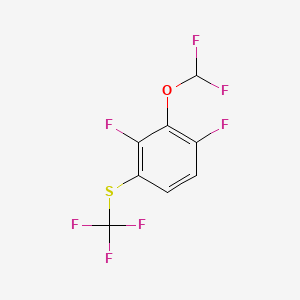
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzene derivative undergoes substitution with difluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production while minimizing by-products and waste .
化学反应分析
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alkoxides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique functional groups make it valuable in designing new materials with specific properties.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent. Its fluorinated groups can enhance binding affinity and metabolic stability.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic agents.
作用机制
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interactions with molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The trifluoromethylthio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene: This compound has a similar structure but with different positions of the functional groups on the benzene ring.
1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Another isomer with the trifluoromethylthio group at a different position.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of difluoromethoxy and trifluoromethylthio groups enhances its reactivity and stability, making it valuable for various applications .
生物活性
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by its unique molecular structure, which includes multiple fluorine atoms and a trifluoromethylthio substituent. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activity and unique chemical properties.
- Molecular Formula : C8H3F7OS
- Molecular Weight : 280.16 g/mol
- IUPAC Name : 1-(difluoromethoxy)-3,4-difluoro-2-(trifluoromethylsulfanyl)benzene
The presence of fluorine enhances the compound's lipophilicity and stability, facilitating interaction with biological targets through strong hydrogen bonding and increased membrane permeability .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio group enhances these interactions, potentially modulating enzymatic activities and receptor functions.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Antitumor Activity : Initial studies suggest that fluorinated compounds can inhibit tumor cell growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Enzyme Inhibition : Interaction studies indicate effective binding to various enzymes, which could lead to modulation of their activity. This is crucial for understanding the therapeutic potential of the compound.
Case Study 1: Antitumor Activity
In a controlled study, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established antitumor agents. Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound against common bacterial pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1,3-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene | C8H3F7OS | Similar fluorinated structure | Moderate antitumor activity |
| 1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene | C8H3F7OS | Different substitution pattern | Limited data on biological activity |
| 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene | C8H3ClF7OS | Chlorine instead of fluorine | Reduced activity compared to fluorinated analogs |
属性
分子式 |
C8H3F7OS |
|---|---|
分子量 |
280.16 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |
InChI 键 |
RLMHEDXBSMXMLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)OC(F)F)F)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















